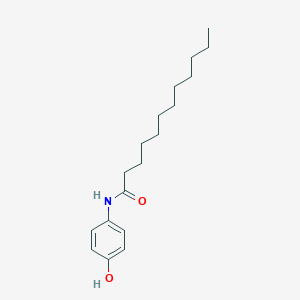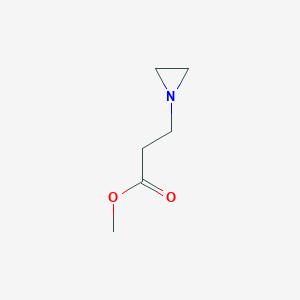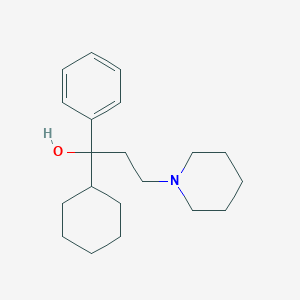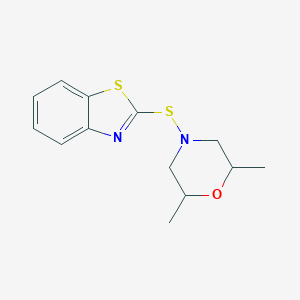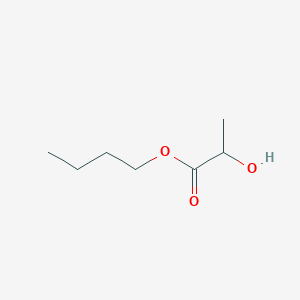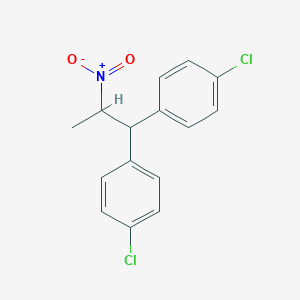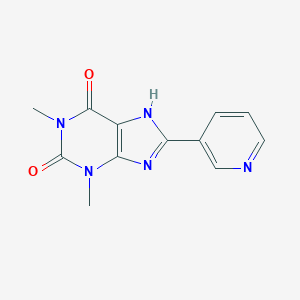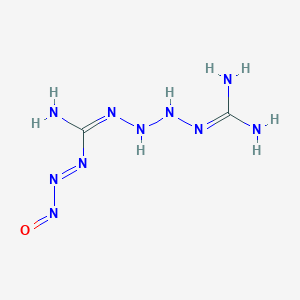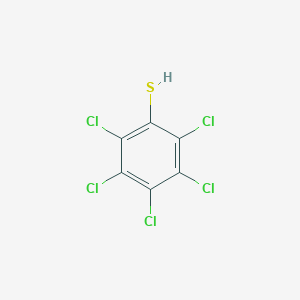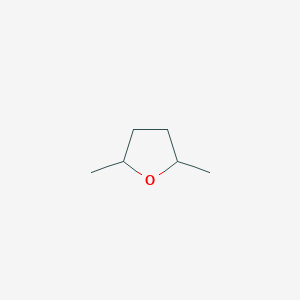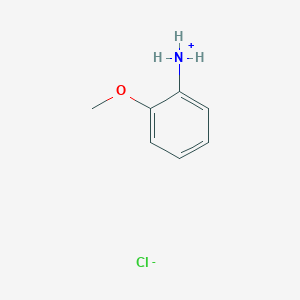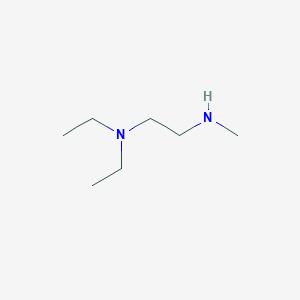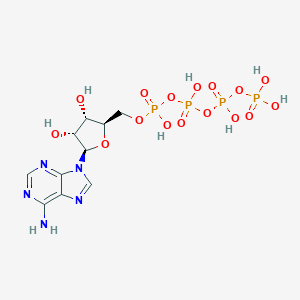
Adenosine tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine tetraphosphate, also known as Ap4A, is a naturally occurring molecule that plays a crucial role in various biological processes. It is a nucleotide composed of four adenosine monophosphate (AMP) molecules linked together by phosphodiester bonds. Ap4A has been found in various organisms, including bacteria, fungi, plants, and animals.
Applications De Recherche Scientifique
Regulation of Intraocular Pressure
Adenosine tetraphosphate (Ap4) plays a significant role in regulating intraocular pressure, as evidenced by studies on normotensive rabbit eyes. When applied topically, Ap4 demonstrated a dose-dependent reduction in intraocular pressure, mediated via a P2X receptor. The potential therapeutic application for managing glaucoma is notable, considering the prolonged effect of Ap4 in reducing intraocular pressure Pintor, Peláez, & Peral, 2004.
Effects on Coronary Circulation
In the field of cardiovascular research, diadenosine tetraphosphate (Ap4A) has demonstrated vasodilatory properties, especially in small coronary resistance vessels. The role of ATP-sensitive potassium channels in mediating the coronary effects of Ap4A and adenosine is significant. The study suggests potential applications in managing coronary circulation, highlighting the involvement of specific biochemical pathways Nakae et al., 1996.
Metabolic Pathways in Plants
The metabolism of minor mononucleotides like adenosine-5'-tetraphosphate (p4A) in plants has been a subject of research, indicating the presence and biological roles of these compounds in various organisms, including plants. The existence of specific and nonspecific degradative enzymes for these minor mono- and dinucleotides suggests their involvement in crucial biological functions Guranowski, 2004.
Vascular Reactivity and Hypertension
Research into the role of uridine adenosine tetraphosphate (Up(4)A) as an endothelium-derived contracting factor has shown region-specific alterations in vasoconstrictor responses in hypertensive rats. The study highlights the heterogeneous effects of Up(4)A-induced contraction in various vascular beds, contributing to the understanding of vascular reactivity in arterial hypertension Matsumoto, Tostes, & Webb, 2012.
Propriétés
Numéro CAS |
1062-98-2 |
|---|---|
Nom du produit |
Adenosine tetraphosphate |
Formule moléculaire |
C10H17N5O16P4 |
Poids moléculaire |
587.16 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
WWMWAMFHUSTZTA-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Autres numéros CAS |
58337-43-2 |
Description physique |
Solid |
Synonymes |
adenosine 5'-tetraphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



